Freselestat (S): A Deep Dive into the Reversible Competitive Inhibition of Human Neutrophil Elastase
Freselestat (S): A Deep Dive into the Reversible Competitive Inhibition of Human Neutrophil Elastase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Double-Edged Sword of Human Neutrophil Elastase
Human Neutrophil Elastase (HNE), a 29.5 kDa serine protease, is a formidable component of the innate immune system.[1] Stored within the azurophilic granules of neutrophils, HNE is a primary defender against invading pathogens.[1] Upon neutrophil activation at sites of inflammation, HNE is released to degrade bacterial proteins and other virulence factors. However, this potent proteolytic activity is a double-edged sword. When dysregulated, HNE can inflict significant damage to host tissues by degrading critical components of the extracellular matrix, such as elastin, collagen, and fibronectin.[1][2] This uncontrolled activity is a key driver in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis.[2] The delicate balance between HNE and its endogenous inhibitors, like alpha-1 antitrypsin, is crucial for maintaining tissue homeostasis. In pathological states, this balance is often tipped in favor of excessive HNE activity, making the development of potent and selective HNE inhibitors a significant therapeutic strategy.
Freselestat (S): A Profile of a Potent and Selective HNE Inhibitor
Freselestat (also known as ONO-6818) is a potent, orally active, and highly selective small molecule inhibitor of human neutrophil elastase.[3][4] Chemically, it is 5-amino-N-[1-[[5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2-yl]carbonyl]-2-methylpropyl]-6-oxo-2-phenyl-1(6H)-pyrimidineacetamide.[5] Unlike some inhibitors that form irreversible covalent bonds with the enzyme, Freselestat is a reversible, competitive inhibitor.[1] This mode of action offers the potential for a more controlled and titratable therapeutic effect.
Mechanism of Action: Reversible Competitive Inhibition
Freselestat exerts its inhibitory effect by directly competing with endogenous substrates for binding to the active site of HNE. The active site of HNE contains a catalytic triad of amino acid residues (Histidine-57, Aspartate-102, and Serine-195) that is characteristic of serine proteases.[6] Freselestat's chemical structure is designed to fit snugly into the substrate-binding pockets of the HNE active site, thereby preventing the enzyme from binding to and cleaving its natural substrates.
While a crystal structure of the Freselestat-HNE complex is not publicly available, molecular docking studies of similar non-covalent inhibitors suggest a binding mode where specific moieties of the inhibitor form key interactions with the enzyme's active site residues.[6][7] It is highly probable that Freselestat's various chemical groups form a network of hydrogen bonds and hydrophobic interactions with the S1 and S2 subsites of HNE, leading to a stable but reversible enzyme-inhibitor complex.[8] This reversible binding is a key characteristic, as it allows for the inhibitor to dissociate from the enzyme, restoring its activity if the inhibitor concentration decreases.
Quantitative Analysis of Freselestat's Inhibitory Potency
The potency of an inhibitor is a critical parameter in drug development. For reversible inhibitors like Freselestat, this is often quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce 50% inhibition. A lower Ki value indicates a more potent inhibitor.[1]
| Inhibitor | Target | Mechanism of Inhibition | Ki (nM) | IC50 (nM) | Selectivity Notes |
| Freselestat (ONO-6818) | Human Neutrophil Elastase | Reversible, competitive | 12.2 [2] | - | >100-fold less active against trypsin, proteinase 3, pancreatic elastase, plasmin, thrombin, collagenase, and cathepsin G. [2] |
| Sivelestat (ONO-5046) | Human Neutrophil Elastase | Reversible, competitive | 200[2] | 44[2] | Highly selective; does not inhibit trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin, and cathepsin G even at 100 µM.[2] |
| Alvelestat (AZD9668) | Human Neutrophil Elastase | Reversible, competitive | 9.4[2] | 12[2] | Highly selective for NE over other neutrophil-derived serine proteases.[2] |
Experimental Protocols for Characterizing HNE Inhibition
The determination of an inhibitor's potency and mechanism of action relies on robust and well-validated experimental protocols. Below is a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of a test compound like Freselestat against human neutrophil elastase.
In Vitro HNE Inhibition Assay (Fluorometric)
Objective: To measure the IC50 of a test compound against human neutrophil elastase.
Methodology Rationale:
-
Enzyme: Purified human neutrophil elastase is used to ensure that the observed inhibition is specific to the target enzyme.
-
Substrate: A fluorogenic substrate, such as N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-7-Amino-4-methylcoumarin (MeOSuc-AAPV-AMC), is chosen for its high sensitivity and specificity for HNE.[9][10] The peptide sequence mimics the natural cleavage site of HNE substrates. Upon cleavage by HNE, the highly fluorescent AMC group is released, leading to a measurable increase in fluorescence.
-
Buffer: An assay buffer of 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5 is used to maintain a stable pH and ionic strength, which are critical for optimal enzyme activity.[2][11] The pH of 7.5 is close to physiological pH, providing a relevant in vitro environment.[11] DMSO is included to aid in the solubilization of the test compound and substrate.
-
Incubation: A pre-incubation step of the enzyme and inhibitor allows for the binding equilibrium to be reached before the addition of the substrate, which is crucial for accurate IC50 determination of reversible inhibitors.[2]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM in DMSO). Dilute to a final working concentration (e.g., 100 µM) in Assay Buffer just before use.
-
Prepare a stock solution of the test inhibitor (e.g., Freselestat) at a high concentration (e.g., 10 mM in DMSO).
-
Prepare a working solution of Human Neutrophil Elastase in Assay Buffer (e.g., 25 nM). The final enzyme concentration should be chosen to ensure a linear reaction rate over the measurement period.
-
-
Inhibitor Dilution Series:
-
Perform serial dilutions of the inhibitor stock solution in Assay Buffer to create a range of concentrations to be tested. This will allow for the generation of a dose-response curve.
-
-
Assay Protocol (96-well plate format):
-
To each well of a 96-well black microplate, add 25 µL of the diluted inhibitor or a vehicle control (Assay Buffer with the same final concentration of DMSO).
-
Add 50 µL of the HNE working solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the diluted substrate solution to each well.
-
-
Measurement:
-
Immediately measure the fluorescence intensity in kinetic mode for 30 minutes at 37°C using a microplate reader (Excitation/Emission ~380/500 nm).
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for HNE Inhibition Assay.
Downstream Consequences of HNE Inhibition by Freselestat
The therapeutic rationale for inhibiting HNE stems from its ability to disrupt a cascade of inflammatory and tissue-damaging events. By blocking HNE activity, Freselestat is expected to mitigate these downstream effects.
Reduction of Pro-Inflammatory Mediators
HNE can directly and indirectly amplify the inflammatory response. One key mechanism is the cleavage of pro-inflammatory cytokines and chemokines to their active forms. For instance, HNE is known to process pro-interleukin-8 (pro-IL-8) into its active, potent neutrophil-attracting form. By inhibiting HNE, Freselestat can reduce the levels of active IL-8, thereby dampening the recruitment of neutrophils to the site of inflammation and breaking a positive feedback loop of inflammation.[12] Studies have shown that Freselestat significantly reduces the production of interleukin 8.[4]
Modulation of the Complement System
The complement system is another critical component of the innate immune response that can be influenced by HNE. HNE can cleave complement components, leading to the formation of the C5b-9 membrane attack complex (MAC), which can cause cell lysis and further inflammation.[13] Freselestat-mediated inhibition of HNE has been shown to lead to a reduction in the formation of the complement membrane attack complex.[12]
Caption: Downstream Effects of HNE and its Inhibition by Freselestat.
Conclusion
Freselestat (S) represents a well-characterized, potent, and selective reversible competitive inhibitor of human neutrophil elastase. Its mechanism of action, centered on blocking the active site of HNE, offers a promising strategy for mitigating the destructive consequences of excessive elastase activity in a range of inflammatory diseases. The in-depth understanding of its inhibitory kinetics and its impact on downstream inflammatory pathways provides a solid foundation for its further investigation and potential therapeutic application. While clinical development was halted due to observations of liver function abnormalities, the study of Freselestat continues to provide valuable insights into the principles of HNE inhibition for the development of future therapeutics.[12]
References
-
Roots Press. (n.d.). Molecular Medicine Communications Potential Inhibition of Human Neutrophil Elastase Enzyme to Attenuate Emphysema. Retrieved from [Link]
-
ResearchGate. (n.d.). The molecular docking of a peptide ligand designed to inhibit human neutrophil elastase by binding to the active site of the enzyme. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Molecular docking analysis of natural compounds as Human neutrophil elastase (HNE) inhibitors. Retrieved from [Link]
-
Inxight Drugs. (n.d.). FRESELESTAT. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 9). What Are the Applications of Biochemical Buffers in Enzyme Assays? Retrieved from [Link]
-
PMC. (n.d.). Selective PAR2 Inhibition Attenuates HDM‐Induced Th1/Th2 Responses in Human Epithelial and Murine Models of Allergic Rhinitis and Asthma. Retrieved from [Link]
-
PMC. (2024, January 26). Investigating Polypharmacology through Targeting Known Human Neutrophil Elastase Inhibitors to Proteinase 3. Retrieved from [Link]
-
PubChem. (n.d.). Freselestat. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual - Basics of Enzymatic Assays for HTS. Retrieved from [Link]
-
PubMed. (2011, June 24). Unexpected active-site flexibility in the structure of human neutrophil elastase in complex with a new dihydropyrimidone inhibitor. Retrieved from [Link]
-
ResearchGate. (n.d.). Neutrophil elastase inhibitors as treatment for COPD. Retrieved from [Link]
-
PMC. (n.d.). Inhibition of neutrophil elastase prevents neutrophil extracellular trap formation and rescues mice from endotoxic shock. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of HNE inhibition by Sivelestat. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, December 5). 5.1.11: Making buffers for enzyme assay. Retrieved from [Link]
-
MDPI. (2024, July 19). Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 9). How to Choose the Right Buffer for Enzyme Activity Tests. Retrieved from [Link]
-
PubMed. (2001, August 24). Inhibition of neutrophil elastase activity attenuates complement-mediated lung injury in the hamster. Retrieved from [Link]
-
ResearchGate. (2025, May 9). (PDF) Selective PAR2 Inhibition Attenuates HDM-Induced Th1/Th2 Responses in Human Epithelial and Murine Models of Allergic Rhinitis and Asthma. Retrieved from [Link]
-
Sciety. (2026, March 26). Divergent Redox-Resilience of Alvelestat and Sivelestat: A Mechanistic Hypothesis for Inhibitor Performance Under Oxidative Stress. Retrieved from [Link]
-
PMC. (n.d.). C5b9 Formation on Endothelial Cells Reflects Complement Defects among Patients with Renal Thrombotic Microangiopathy and Severe Hypertension. Retrieved from [Link]
-
Frontiers. (n.d.). The free fatty acid 2 receptor regulates C5a induced neutrophil superoxide production and its sensitivity to inhibition by the antagonist avacopan. Retrieved from [Link]
-
The Journal of Immunology. (n.d.). Cholesterol Crystals Induce Complement-Dependent Inflammasome Activation and Cytokine Release. Retrieved from [Link]
-
Preprints.org. (2026, March 26). Divergent Redox-Resilience of Alvelestat and Sivelestat: A Mechanistic Hypothesis for Inhibitor Performance Under Oxidative Stress. Retrieved from [Link]
-
PMC. (2025, June 28). Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases. Retrieved from [Link]
-
PMC. (2025, January 19). Neutrophil elastase inhibitor (Sivelestat) in the treatment of acute respiratory distress syndrome induced by COVID-19: a multicenter retrospective cohort study. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Computational Approach to Identifying New Chemical Entities as Elastase Inhibitors with Potential Antiaging Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rootspress.org [rootspress.org]
- 7. researchgate.net [researchgate.net]
- 8. Unexpected active-site flexibility in the structure of human neutrophil elastase in complex with a new dihydropyrimidone inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MeOSuc-AAPV-AMC | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. C5b9 Formation on Endothelial Cells Reflects Complement Defects among Patients with Renal Thrombotic Microangiopathy and Severe Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
